molecular formula C20H16O B11845962 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- CAS No. 136189-59-8

2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

Cat. No.: B11845962
CAS No.: 136189-59-8
M. Wt: 272.3 g/mol
InChI Key: OPFFKKKMVJMJOR-UHFFFAOYSA-N
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Description

Overview of Naphthopyran Molecular Switches and their Foundational Role

Naphthopyrans are a class of organic compounds renowned for their photochromic properties, meaning they undergo a reversible change in color upon exposure to light. This behavior positions them as a critical type of molecular switch. The fundamental mechanism involves a reversible 6π-electrocyclic ring-opening reaction. cdnsciencepub.com When irradiated with ultraviolet (UV) light, the colorless naphthopyran molecule, specifically the cleavage of the single bond between the sp³-hybridized carbon atom and the oxygen atom, transforms into a highly colored, open-ring isomer known as a merocyanine (B1260669) dye. cdnsciencepub.comrsc.org This process extends the conjugated π-system of the molecule, causing a shift in its absorption spectrum into the visible range. rsc.org When the light source is removed, the molecule thermally reverts to its original, colorless closed-ring form.

The modularity and synthetic accessibility of naphthopyrans allow for exceptional control over their stimuli-responsive behavior. This has led to their widespread commercial application, most notably in the manufacturing of photochromic ophthalmic lenses that darken in sunlight and fade back to clear indoors. nih.gov Beyond this, their unique properties are being explored for applications in optical data storage, smart windows, and as molecular probes in polymer science. nih.govdocumentsdelivered.com

Distinctive Characteristics and Research Focus on the 2H-Naphtho[1,2-b]pyran Scaffold

The naphthopyran core structure has three constitutional isomers, which differ in the position and orientation of the pyran ring relative to the naphthalene (B1677914) nucleus. Research has shown that significant photochromic activity at ambient temperatures is primarily observed in the two "angular" isomers: 2H-Naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran. cdnsciencepub.com The linear isomer, in contrast, is generally not photochromic due to the higher instability of its fully dearomatized merocyanine form. rsc.orgnih.gov

As a result, the 2H-Naphtho[1,2-b]pyran scaffold has been a major focus of academic and industrial research. Its robust photochromic response and the potential for fine-tuning its properties through chemical modification make it a powerful platform. researchgate.net The most common and versatile synthesis method involves the acid-catalyzed condensation of a substituted 1-naphthol (B170400) with a corresponding propargyl alcohol. cdnsciencepub.com This straightforward route allows for the introduction of a wide variety of substituents onto the core structure, enabling detailed structure-property relationship studies. nih.govmsu.edu

Positioning of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- within Advanced Naphthopyran Research

The specific properties of a naphthopyran molecular switch—such as its coloration intensity, the wavelength of maximum absorption (λmax) of its colored form, and its fade rate (thermal reversion kinetics)—are heavily influenced by the substituents attached to the core scaffold. The substituents at the 2-position of the pyran ring are particularly crucial in dictating these characteristics. ekb.eg

Advanced research in this area focuses on the precise tuning of photochromic behavior by strategically modifying these substituents. For instance, attaching two aryl groups (e.g., 2,2-diphenyl) often results in high colorability but can lead to slower fade rates. Conversely, using spiro-alicyclic groups (like adamantane) can alter the kinetics significantly. msu.edu

The compound 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- represents a sophisticated approach within this research paradigm. By incorporating both a small alkyl group (methyl) and an aromatic group (phenyl) at the C-2 position, chemists aim to achieve a balance of properties. The phenyl group contributes to the stability and color of the open merocyanine form, while the methyl group can influence the steric environment around the spiro-carbon, potentially modifying the kinetics of the ring-closing reaction.

This asymmetric substitution is a deliberate design choice to create a molecule with a tailored photochromic response, potentially offering a compromise between the fast fade rates of some dialkyl-substituted pyrans and the high coloration of diaryl-substituted ones. The study of such asymmetrically substituted compounds is vital for developing next-generation photochromic materials with optimized performance for specific applications, moving beyond simple symmetric substitutions.

Table 1: Comparative Photochromic Properties of Selected C-2 Substituted 2H-Naphtho[1,2-b]pyran Analogues

C-2 Substituentsλmax of Colored Form (nm)Fade Rate CharacteristicsResearch Focus
2,2-Diphenyl ~470-520 nm (Varies with other substitutions)Generally moderate to slow fade rate. ekb.egFoundational system for studying electronic effects of aryl groups. ekb.egias.ac.in
Spiro-adamantane Yellow/Orange coloringCan exhibit different fade rates depending on the overall structure. msu.eduInvestigating the impact of rigid, bulky non-aromatic groups on kinetics. msu.edu
2-Methyl, 2-Aryl (e.g., Phenyl) Predicted in the blue-green to orange rangePredicted to be intermediate, balancing the effects of alkyl and aryl groups.Fine-tuning photochromic response through asymmetric substitution. ekb.eg
2,2-Dimethyl Not widely reported for this specific scaffoldOften associated with faster kinetics in related chromene systems.Studying the effect of small, non-aromatic substituents.

Note: Specific data for 2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran is not widely published; its predicted properties are inferred from established structure-property relationships in the naphthopyran class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136189-59-8

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2-methyl-2-phenylbenzo[h]chromene

InChI

InChI=1S/C20H16O/c1-20(17-8-3-2-4-9-17)14-13-16-12-11-15-7-5-6-10-18(15)19(16)21-20/h2-14H,1H3

InChI Key

OPFFKKKMVJMJOR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2h Naphtho 1,2 B Pyrans

Established General Synthetic Routes for 2H-Naphthopyran Derivatives.nih.govjetir.orgnih.govnih.govnih.gov

The synthesis of 2H-naphthopyran derivatives can be broadly categorized into several established routes. These methods are often applicable to both 2H- and 3H-naphthopyrans and provide access to a wide range of substituted analogs. nih.gov

Acid-Catalyzed Condensation of Naphthols with Propargyl Alcohols.nih.govnih.gov

A primary and robust method for synthesizing naphthopyrans involves the acid-catalyzed reaction between a naphthol and a propargyl alcohol. nih.govresearchgate.net This approach is valued for its straightforward nature and the ability to tolerate a variety of substituents on both starting materials. nih.gov

The core of this synthetic strategy often involves the in-situ generation and subsequent thermal rearrangement of naphthyl propargyl ethers. nih.gov These ethers are formed through the acid-catalyzed condensation of a naphthol with a propargyl alcohol. nih.gov

The reaction mechanism is a well-orchestrated cascade of events. nih.gov It begins with the protonation of the propargyl alcohol by the acid catalyst, followed by the loss of water to form a propargyl cation. nih.gov The nucleophilic naphthol then attacks this cation. nih.gov This is followed by a Claisen rearrangement and enolization to produce an allenyl naphthol intermediate. nih.gov A subsequent 1,5-hydrogen shift yields the merocyanine (B1260669) form, which finally undergoes a thermal 6π electrocyclization to form the colorless naphthopyran ring. nih.gov

The choice of acid catalyst plays a crucial role in the efficiency of the reaction. p-Toluenesulfonic acid (TsOH) is a commonly used catalyst due to its solubility in organic solvents. nih.govpreprints.orgrsc.org It is a strong organic acid that is solid, non-corrosive, and easy to handle. chemicalbook.com For larger-scale syntheses, acidic alumina is frequently employed as a heterogeneous catalyst. nih.gov An optimized one-pot procedure developed by Zhao and Carreira in 2003 utilizes pyridinium (B92312) p-toluenesulfonate (PPTS) as a milder alternative to TsOH, which helps to minimize side reactions. nih.gov This optimized method also employs a high-boiling, polar aprotic solvent like 1,2-dichloroethane (B1671644) to facilitate the formation of the carbocation intermediate and includes trimethyl orthoformate as a dehydrating agent to improve yields and shorten reaction times. nih.gov

Table 1: Common Catalysts in Naphthopyran Synthesis

CatalystTypeKey AdvantagesReference
p-Toluenesulfonic acid (TsOH)HomogeneousSoluble in organic solvents, strong acid. nih.gov
Acidic AluminaHeterogeneousSuitable for large-scale synthesis. nih.gov
Pyridinium p-toluenesulfonate (PPTS)HomogeneousMilder acid, minimizes side reactions. nih.gov

Multicomponent Cyclocondensation Reactions.nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like naphthopyrans in a single step. nih.govmdpi.com These reactions are particularly valuable in green chemistry as they often reduce the number of synthetic steps and the generation of waste. nih.gov

A common strategy involves the one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or a 1,3-dicarbonyl compound), and a naphthol derivative. nih.govmdpi.com These reactions can be catalyzed by a variety of catalysts, including reusable heterogeneous catalysts, which further enhances their green credentials. nih.gov The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the pyran ring. nih.govmdpi.com

Metallation-Initiated Cyclization Strategies

Synthesis of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- and Closely Related Analogues

The properties of naphthopyrans are highly dependent on the nature of the substituents at the 2-position (the sp³-hybridized carbon) of the pyran ring. The introduction of specific groups, such as methyl and phenyl, is therefore a critical aspect of their synthesis.

The most direct and widely used method for synthesizing 2,2-disubstituted-2H-naphthopyrans is the acid-catalyzed condensation of a naphthol with a tertiary propargyl alcohol. nih.gov The identity of the substituents at the 2-position of the final product is determined by the groups attached to the hydroxyl-bearing carbon of the propargyl alcohol.

To synthesize 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-, the required starting materials are 1-naphthol (B170400) and 1-methyl-1-phenylprop-2-yn-1-ol. The reaction is typically carried out by heating the reactants in the presence of an acid catalyst. researchgate.net Common catalysts for this transformation include p-toluenesulfonic acid (TsOH) or the milder pyridinium p-toluenesulfonate (PPTS). nih.gov The mechanism involves the initial formation of a carbocation from the propargyl alcohol, which then undergoes an etherification with the naphthol, followed by a Claisen-type rearrangement and subsequent cyclization to afford the final 2H-naphthopyran product.

Synthesis of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

Reactant 1 Reactant 2 Catalyst Product
1-Naphthol 1-Methyl-1-phenylprop-2-yn-1-ol p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS) nih.gov 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

Methodologies for Synthesizing Dihydro-2H-Naphtho[1,2-b]pyran-5,6-dione Derivatives Featuring Methyl and Phenyl Substituents

The synthesis of dihydro-2H-naphtho[1,2-b]pyran-5,6-dione derivatives, particularly those incorporating methyl and phenyl groups, presents a specific synthetic challenge. While direct and explicit methodologies for 2-methyl-2-phenyl-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione were not extensively detailed in the surveyed literature, the synthesis of related pyranonaphthoquinone structures suggests plausible routes. These approaches often involve multicomponent reactions or tandem processes.

One potential strategy is the Knoevenagel condensation followed by an intramolecular cyclization. This type of reaction sequence is a common method for the formation of pyran-fused heterocyclic systems. In a hypothetical approach for the target molecule, a suitably substituted naphthoquinone could react with a β-keto ester or a similar active methylene compound in the presence of a catalyst.

Another feasible approach could be adapted from the synthesis of related dihydropyrans. For instance, the synthesis of 5,6-dihydro-2H-pyran-2-ones has been achieved through various methods, including intramolecular cyclization and ring-closing metathesis. researchgate.netosi.lv These strategies could potentially be adapted by starting with a functionalized naphthalene (B1677914) precursor that already contains the dione (B5365651) moiety or a precursor that can be readily oxidized to the dione post-pyran ring formation.

A plausible, though not explicitly documented, reaction pathway could involve the initial synthesis of a substituted 2H-naphtho[1,2-b]pyran followed by oxidation to introduce the dione functionality at the 5- and 6-positions. The initial pyran ring formation would likely proceed via the acid-catalyzed condensation of a 1-naphthol derivative with 1-phenyl-1-propyne-3-ol. Subsequent selective oxidation of the naphthalene ring would be required to yield the final dione product.

Optimization and Scope of Synthetic Protocols for 2H-Naphthopyrans

The synthesis of 2H-naphthopyrans, typically achieved through the acid-catalyzed reaction of a naphthol with a propargyl alcohol, has been the subject of optimization studies to improve yields and minimize side products. nih.govbohrium.com The scope of this reaction is broad, allowing for the synthesis of a diverse library of naphthopyran derivatives with various substituents. nih.gov

An optimized one-pot procedure has been developed to minimize the formation of undesired side products. nih.gov This method often employs milder acidic catalysts, such as pyridinium p-toluenesulfonate (PPTS), to control the reaction pathway. nih.gov Key side reactions that can occur during the synthesis include the Meyer-Schuster rearrangement of the propargyl alcohol and the formation of a non-photochromic dye resulting from the nucleophilic attack of the C4 position of the naphthol. nih.gov The yield of these side products is influenced by the electronic properties of the starting materials. nih.gov

The nature and position of substituents on both the naphthol and the propargyl alcohol significantly impact the reaction's efficiency and the properties of the resulting naphthopyran.

Table 1: Influence of Substituents on the Synthesis of 2H-Naphtho[1,2-b]pyrans

ReactantSubstituent EffectOutcomeReference
Propargyl AlcoholElectron-rich diaryl groupsIncreased susceptibility to Meyer-Schuster rearrangement. nih.gov
NaphtholSteric hindrance or reduced nucleophilicityIncreased formation of the non-photochromic dye side product. nih.gov
2-Methyl-1-naphtholSuppression of naphthopyran formation. bohrium.com
2-NaphtholGenerally more efficient formation of 3H-naphtho[2,1-b]pyrans. bohrium.com

The synthetic accessibility and modularity of the naphthopyran scaffold allow for extensive derivatization. nih.gov This modularity has been exploited to create libraries of compounds with tunable photochromic properties. nih.gov For example, the introduction of different functional groups on the phenyl rings of the naphthopyran can have a significant effect on the molecule's activity, as demonstrated in studies on their biological applications.

Table 2: Effect of Phenyl Ring Substituents on the Biological Activity of Naphthopyran Derivatives

Substituent TypeExample SubstituentsEffect on ActivityReference
H-bond acceptorsMethoxy (B1213986), Nitro, HalogenPositive nih.gov
Nonpolar groupsMethyl, Benzyloxy, PentoxyDecreasing nih.gov
Methoxy groupsIncreasing number of methoxy groupsIncreasing activity nih.gov

Furthermore, post-synthetic modifications of the naphthopyran core are possible, as the structure is generally tolerant to a range of reaction conditions, including the use of strong nucleophiles, electrophiles, and organolithium reagents. nih.gov This robustness allows for the introduction of further functional diversity at a late stage in the synthesis. nih.gov

Photochemistry and Photochromic Mechanisms of 2h Naphthopyrans

Fundamentals of Reversible Photochromic Transformations in 2H-Naphtho[1,2-b]pyran Systems

The photochromic properties of 2H-naphthopyrans, including the 2-methyl-2-phenyl derivative, are rooted in a reversible transformation between a colorless closed form and a colored open form. acs.orgresearchgate.net This process is initiated by the absorption of ultraviolet (UV) light and can be reversed either thermally or by exposure to visible light. acs.orgresearchgate.net

Ultraviolet (UV) Light-Induced Electrocyclic Ring-Opening of the Pyran Moiety

Upon irradiation with UV light, the colorless, closed form of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- undergoes a 6π electrocyclic ring-opening reaction. nih.gov This photochemical reaction involves the cleavage of the C-O bond within the pyran ring. acs.orgresearchgate.net The relatively low bond energy of the single bond between the sp³-hybridized carbon atom and the oxygen atom makes it susceptible to breakage upon UV light absorption. researchgate.net This process is a concerted pericyclic reaction, meaning it occurs in a single step without the formation of intermediates. masterorganicchemistry.com The ring-opening transforms the molecule from its closed, non-planar pyran structure to an open, planar merocyanine (B1260669) form. acs.orgnih.gov

Formation and Characterization of Merocyanine Isomers (Open Forms)

The ring-opening event leads to the formation of highly colored species known as merocyanine isomers. acs.orgresearchgate.net These open-form isomers are responsible for the observed color change and possess a significantly different electronic structure compared to the closed form.

Initial photoexcitation with UV light typically leads to the near-instantaneous formation of the transoid-cis (TC) merocyanine isomer. nih.govnih.gov Further irradiation with UV light can then cause a cis-to-trans isomerization of the exocyclic alkene, resulting in the formation of the transoid-trans (TT) merocyanine isomer. nih.gov These two isomers, while both colored, often exhibit different thermal stabilities. bohrium.com The TC isomer is generally less stable and has a shorter lifetime, while the TT isomer is often more stable and can persist for longer periods, contributing to residual color. bohrium.comdocumentsdelivered.com

The colored merocyanine isomers possess an extended π-conjugated system, which is the primary reason for their absorption of visible light. researchgate.netnih.gov Following the ring-opening, a rapid rotation occurs around the newly formed C-C single bond, leading to a more stable transoid conformation that minimizes steric hindrance. researchgate.net The open-chain structure allows for delocalization of electrons across a larger portion of the molecule, resulting in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov This extended conjugation is characteristic of the colored state and is directly linked to the intensity of the observed color. acs.orgnih.gov

Thermal and Photochemical Reversion to the Colorless Closed Form

The colored merocyanine isomers can revert to the original colorless, closed-form 2H-naphthopyran through two primary pathways: thermal fading in the dark or photochemical bleaching with visible light. acs.orgnih.gov

The decoloration kinetics can often be described by a monoexponential or biexponential decay, corresponding to the different fading rates of the TC and TT isomers. acs.org The rate constants for the ring closure of the TC isomer (kB→A in some literature) are a key parameter in characterizing the photochromic performance of these compounds. acs.orgresearchgate.net For instance, in a study of related 2,2-diphenyl-2H-naphtho[1,2-b]pyran derivatives, these rate constants were found to be significantly influenced by substituents on the naphthopyran core. acs.org

Compound DerivativeRate Constant (kB→A) (s-1)
UnsubstitutedData not available for the specific methyl-phenyl derivative
Methyl Ester SubstitutedIncreased rate constant
Methyl Group added to Methyl EsterDecreased rate constant
This table illustrates the influence of substituents on the decoloration rate constants of related naphthopyrans, as specific data for the 2-methyl-2-phenyl derivative was not found in the provided search results. acs.org
Investigation of Factors Governing Reversion Speed

The reversion speed, or the rate of thermal fading from the colored merocyanine form back to the colorless 2H-naphthopyran, is a critical characteristic of photochromic compounds. This rate is significantly influenced by both the molecular structure of the naphthopyran and the surrounding environment.

Structural and Environmental Effects:

For derivatives of 2H-Naphtho[1,2-b]pyran, the nature of the substituents on the pyran ring and the aromatic naphthyl moiety plays a crucial role in determining the stability of the open-ring merocyanine form. The rate at which the carbon-oxygen bond reforms is dictated by the electronic and steric properties of these substituents. Electron-withdrawing groups tend to accelerate the ring-closure process, leading to a faster fade rate. Conversely, electron-donating groups can stabilize the zwitterionic merocyanine structure, thus slowing down the reversion to the colorless state. acs.org

The polarity of the solvent medium also has a profound impact. Polar solvents can stabilize the polar, open-ring merocyanine form, which slows down the thermal reversion process. In non-polar solvents, the less polar, closed-ring form is more stable, resulting in a faster fade rate. The decoloration kinetics for the open forms of naphthopyrans to revert to the closed form are strongly dependent on these substituent effects, with reported ring closure rate constants varying significantly. researchgate.net For example, substitution at the C2 position of the pyran ring with two methyl groups is known to strongly shift the equilibrium toward the pyran form. mdpi.com

The temperature of the environment is another key factor. Higher temperatures provide the necessary thermal energy to overcome the activation barrier for ring closure, leading to an increase in the reversion speed.

Table 1: Factors Influencing the Reversion Speed of Naphthopyrans

FactorInfluence on Reversion SpeedRationale
Electron-Withdrawing Substituents IncreaseDestabilizes the charge-separated merocyanine form.
Electron-Donating Substituents DecreaseStabilizes the charge-separated merocyanine form.
Increased Solvent Polarity DecreaseStabilizes the polar merocyanine isomer.
Increased Temperature IncreaseProvides activation energy for the thermal ring-closing reaction.
Steric Hindrance at C2-position DecreaseCan hinder the rotation required for ring closure.

Photophysical Properties of 2H-Naphthopyran-Derived Merocyanine Dyes

Upon irradiation with UV light, 2H-naphthopyrans undergo a 6π-electrocyclic ring-opening reaction to form colored merocyanine dyes. The photophysical properties of these dyes are central to their application in photochromic materials.

Fluorescence Emission Properties and Quantum Yields

The fluorescence properties of 2H-naphthopyran derivatives are highly dependent on their molecular structure. researchgate.net While the closed-ring naphthopyran form may exhibit fluorescence, the open-ring merocyanine dyes often have very low fluorescence quantum yields at room temperature. This is because the excited state of the merocyanine can efficiently deactivate through non-radiative pathways, including rotation around single bonds, which leads back to the ground state without emitting light. The flexibility of the open form facilitates these non-radiative decay processes. However, significant differences in fluorescence properties between the monomeric naphthopyran and its aggregated or dimeric forms have been observed. nih.gov

Singlet Energies and Lifetimes of Excited States

The excited states of 2H-naphthopyrans and their resulting merocyanines are central to the photochromic process. Upon absorbing a photon, the molecule is promoted to an excited singlet state (S1). The energy and lifetime of this state are strongly dependent on the substitution patterns on the molecule. researchgate.net For the ring-opening to occur efficiently, the molecule must proceed from this excited state to the ring-opened product state. The S1 state of the initial closed-ring molecule is often localized on a specific part of the molecule, and this localization can influence the efficiency of the photochromic process. researchgate.net The lifetimes of these excited states are typically very short, often in the picosecond to nanosecond range, indicating that the subsequent processes, including the ring-opening reaction, occur on an ultrafast timescale. researchgate.net

Advanced Mechanistic Investigations of Photochromism in 2H-Naphthopyrans

Understanding the detailed step-by-step mechanism of the photochromic transformation requires sophisticated techniques that can resolve chemical changes on very fast timescales.

Application of Time-Resolved Spectroscopy for Elucidating Reaction Pathways

Time-resolved spectroscopy is a powerful tool for studying the dynamics of the photochromic reactions of 2H-naphthopyrans. By using laser pulses with durations in the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) range, researchers can monitor the formation and decay of the transient species involved in the ring-opening and ring-closing processes.

These studies have shown that the ring-opening photochromic process can occur incredibly quickly, in some cases in less than 0.4 picoseconds following light excitation. researchgate.net This ultrafast reaction competes with other relaxation pathways from the initial excited state. researchgate.net Following the initial ring-opening, time-resolved techniques can track the subsequent isomerizations of the different merocyanine forms and their eventual thermal reversion back to the closed naphthopyran structure. researchgate.net The data reveals the contribution of multiple transient species, including the excited singlet (S1) and triplet (T1) states of the initial molecule, as well as the different ring-opened isomers, providing a detailed picture of the photochromic mechanism. researchgate.net

Table 2: Photophysical and Mechanistic Data for Naphthopyran Systems

PropertyTypical ObservationSignificance
Merocyanine λmax 400 - 700 nm researchgate.netDetermines the color and can be tuned by substituents.
Ring-Opening Timescale Sub-picosecond to picoseconds researchgate.netIndicates a very fast and efficient primary photochemical event.
Excited State Lifetimes Picoseconds to nanoseconds researchgate.netShort lifetimes reflect competition between fluorescence and photoreaction.
Fluorescence Quantum Yield Generally low for merocyaninesNon-radiative decay pathways, including isomerization, are highly efficient.
Decoloration Rate Constants 0.0009 to 0.04 s⁻¹ for some derivatives researchgate.netQuantifies the thermal reversion speed, which is crucial for applications.

Theoretical Examination of Potential Energy Surfaces and Conical Intersections

Theoretical modeling plays a crucial role in understanding the intricate mechanisms of photochromism in 2H-naphthopyrans. By mapping the potential energy surfaces (PES) of the molecule in its ground and excited states, researchers can elucidate the pathways of the photochemical ring-opening and ring-closing reactions.

Upon absorption of UV light, the 2H-naphthopyran molecule is promoted to an excited singlet state. Computational studies, often employing methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have shown that the photochemical ring-opening reaction proceeds from this singlet excited state, which has a very short lifetime, on the order of picoseconds. nih.gov The transition from the excited state back to the ground state is facilitated by a conical intersection, a point where the potential energy surfaces of the two states become degenerate. This passage through the conical intersection occurs with a minimal activation barrier and involves the cleavage of the C-O bond in the pyran ring, leading to the formation of the colored merocyanine isomer in a concerted process. nih.gov

The accuracy of these theoretical models is critical. For instance, the APF-D method has been shown to accurately describe large portions of the potential energy surfaces for various molecules, with an accuracy comparable to high-level CCSD(T) calculations for weak interactions. researchgate.net The development of automated methods for constructing multidimensional potential energy surfaces is advancing the ability to simulate and predict the behavior of these complex systems. nih.gov These computational approaches are essential for understanding the influence of substituents and environmental factors on the photochromic properties of naphthopyrans.

Detection and Role of Transient Intermediates (e.g., Allenyl Naphthol)

The photochromic transformation of 2H-naphthopyrans is not a simple one-step process but involves the formation of short-lived transient intermediates. One such key intermediate is the allenyl naphthol species. rsc.org

Experimental evidence for the involvement of allenyl naphthol has been obtained through techniques like NMR spectroscopy. researchgate.netjst.go.jp Following the initial photo-induced cleavage of the C-O bond, a Claisen-type rearrangement can occur, leading to the formation of the allenyl naphthol intermediate. This species then undergoes a 1,5-hydrogen shift to produce the final merocyanine dye. rsc.org The mechanism involves the initial protonation of the propargyl alcohol and loss of water to generate a propargyl cation that is attacked by the nucleophilic naphthol. rsc.org

The detection and characterization of these transient species are challenging due to their short lifetimes. However, understanding their role is crucial for a complete picture of the photochromic mechanism. Theoretical modeling also supports the existence of these intermediates and helps to elucidate their electronic and geometric structures. rsc.org Excitation of the initially formed cis-transoid (CT) merocyanine isomer can also lead to the formation of the relatively unstable allenyl naphthol. rsc.org

Fatigue Resistance Mechanisms in Photochromic 2H-Naphthopyrans

A key performance characteristic of photochromic materials is their fatigue resistance, which is their ability to undergo many coloring and fading cycles without significant degradation in performance. 2H-naphthopyrans are known for their excellent fatigue resistance compared to other photochromic families like spiropyrans. nih.govrsc.orgresearchgate.net This robustness is partly attributed to the fact that the naphthalene (B1677914) core of the molecule maintains partial aromaticity in the open-ring merocyanine form, which provides additional stabilization. rsc.org

However, degradation can still occur through side reactions. One potential degradation pathway involves the formation of photostable by-products. rsc.org The specific mechanisms of fatigue can be complex and may involve reactions with oxygen or other reactive species, or irreversible isomerization pathways.

Strategies to improve fatigue resistance often focus on molecular design and environmental control. For instance, introducing specific substituents can enhance the stability of the molecule. rsc.orgresearchgate.net Encapsulating photochromic molecules within protective environments, such as coordination cages or porous metal-organic frameworks (MOFs), has also been shown to be an effective strategy to improve fatigue resistance by shielding the reactive intermediates from degradation pathways. nih.govnih.gov

Photochromic Behavior in Non-Solution States: Crystalline and Polymeric Matrices

The photochromic behavior of 2H-naphthopyrans is significantly influenced by the surrounding environment. While extensively studied in solution, their performance in solid states, such as crystalline form and polymeric matrices, is of great practical importance for applications like ophthalmic lenses and smart materials. nih.govresearchgate.net

Crystalline State: Interestingly, many 2H-naphthopyrans exhibit photochromism even in the crystalline state, a property that is relatively rare for photochromic compounds. nih.govresearchgate.net In the solid state, the merocyanines formed upon irradiation are often thermally stable but can revert to the colorless closed form upon exposure to visible light. nih.govresearchgate.net The rigid environment of the crystal lattice can influence the kinetics of both the coloring and fading processes. researchgate.net In some cases, solid-state photodimerization can occur, leading to different photochemical products compared to those in solution. nih.gov

Polymeric Matrices: The incorporation of 2H-naphthopyrans into polymeric matrices is a common strategy for creating photochromic materials. The properties of the polymer, such as its glass transition temperature (Tg) and flexibility, have a profound impact on the photochromic performance. nih.govresearchgate.net

Generally, photochromism is more efficient in polymers with lower glass transition temperatures and greater flexibility, as this allows for the necessary conformational changes during the ring-opening and closing reactions. nih.gov The fading rate of the colored merocyanine form is typically slower in rigid, high-Tg polymers like poly(methyl methacrylate) (PMMA) compared to softer, low-Tg polymers like poly(methyl acrylate) (PMA). rsc.org

Researchers have developed various strategies to tune the photochromic properties by controlling the polymer architecture. For example, attaching low-Tg polymers to the naphthopyran dye can significantly improve both the coloration and decoloration speeds in a rigid host matrix. acs.org The use of block copolymers can also enhance the switching speed by creating phase-separated domains that provide a more favorable local environment for the photochromic transition. rsc.org The covalent incorporation of naphthopyrans into polymer chains has also been explored to create mechanochromic materials that change color in response to mechanical force. nih.govrsc.org

Mechanochemistry and Mechanochemical Reactivity of 2h Naphthopyrans

Mechanical Force-Induced Ring Opening in Naphthopyran Systems

The application of mechanical force to polymers incorporating 2H-naphthopyran units can induce a 6π-electrocyclic ring-opening reaction. nih.govrsc.org This process involves the cleavage of the labile C-O bond within the pyran ring, leading to the formation of a planar, conjugated merocyanine (B1260669) structure. nih.gov The efficiency of this activation is highly dependent on the regiochemistry of the naphthopyran and the points of polymer attachment, which dictate how external forces are transduced to the specific bond targeted for scission. nih.gov

Distinctive Mechanochemical Pathways Compared to Photochemical Activation

While both light and mechanical force can trigger the ring-opening of 2H-naphthopyrans, the resulting products and their stability can differ significantly. Photochemical activation with UV light typically generates a mixture of merocyanine isomers that are often thermally reversible, meaning they revert to the closed naphthopyran form in the absence of light. rsc.org

In contrast, mechanochemical activation can lead to unique and often more stable merocyanine products. rsc.orgnsf.gov This distinction arises from the different energy landscapes accessed by the two stimuli. Photochemical activation populates an excited state, from which the molecule relaxes into one or more product states. Mechanical force, however, directly deforms the ground state potential energy surface along the reaction coordinate of C-O bond extension, leading to a specific, force-driven reaction pathway. rsc.org This can result in the formation of products that are not readily accessible through photochemical means. rsc.orgnsf.gov

Force Transduction Mechanisms in Polymer-Incorporated Naphthopyrans

For mechanical force to effectively induce a chemical transformation, the naphthopyran mechanophore must be covalently integrated into a polymer chain. When the bulk material is stretched or subjected to ultrasonication in solution, the elongational forces on the polymer chains are concentrated at the mechanophore. nih.govrsc.org The strategic placement of polymer attachment points on the naphthopyran is crucial for directing this force to the intended C-O bond of the pyran ring. nih.gov Density Functional Theory (DFT) calculations have been instrumental in predicting and rationalizing the observed differences in reactivity between various regioisomers of naphthopyran, confirming that successful mechanochemical activation occurs when the target bond is aligned with the direction of the applied force. nih.gov

Generation and Stabilization of Persistent Merocyanine Dyes via Mechanochemical Stimuli

A key feature of the mechanochemistry of certain 2H-naphthopyran derivatives is the generation of highly stable, or persistent, merocyanine dyes. rsc.orgnsf.gov This persistence is in stark contrast to the typically transient nature of photochemically generated merocyanines and offers significant advantages for applications requiring long-term force sensing or recording. nsf.gov

Intramolecular Hydrogen Bond Formation upon C(O)–O Ester Bond Scission

The enhanced stability of mechanochemically generated merocyanines from specific 2H-naphthopyran designs is attributed to a unique, subsequent reaction pathway. rsc.orgnsf.gov In systems where an ester group is present at a suitable position, the initial force-induced ring-opening is followed by the scission of the ester's C(O)–O bond. rsc.orgnsf.gov This secondary cleavage can unveil a β-hydroxy ketone functionality, which then forms a strong intramolecular hydrogen bond. rsc.orgnsf.govrsc.org This hydrogen bond "locks" the merocyanine in its open form, preventing the ring-closing reaction and rendering the coloration effectively permanent under ambient conditions. rsc.orgnsf.gov

Formation of Merocyanine Isomer Mixtures with Cis and Trans Geometries

The mechanochemical activation of 2H-naphthopyrans can lead to a mixture of merocyanine isomers with both cis and trans geometries of the exocyclic alkene. nsf.gov This is noteworthy because mechanochemical reactions of other naphthopyran isomers, such as 3H-naphthopyrans, often exclusively produce the cis isomer. rsc.org The formation of the more thermally stable trans isomer is unusual in mechanochemistry and contributes to the persistence of the colored state. nsf.gov Computational studies suggest that the formation of the trans isomer may not be a direct result of force-induced isomerization but could arise from an unusual, thermally reversible mechanochemical retro-cyclization reaction of the initially formed bis-merocyanine species in more complex systems. nsf.gov

Naphthopyrans as Mechanochromic Molecular Force Probes

The distinct color change associated with the force-induced ring-opening of 2H-naphthopyrans makes them excellent candidates for use as molecular force probes, or mechanophores. nih.govrsc.org When embedded in a polymer matrix, these molecules can provide a direct visual indication of stress and strain within the material. nih.gov The color intensity can correlate with the magnitude of the applied force, and in some systems, different levels of force can even produce different colors, allowing for a more nuanced understanding of the mechanical state of a material. acs.org The development of naphthopyrans that generate persistent coloration upon mechanical activation is particularly valuable for applications in damage sensing and force history recording in materials. nsf.gov

Research Findings on 2,2-Diaryl-2H-Naphtho[1,2-b]pyrans

The following table summarizes key findings from studies on 2,2-diaryl-2H-naphtho[1,2-b]pyrans, which serve as close analogs for understanding the mechanochemistry of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- .

FeatureObservationSignificance
Activation Stimulus Mechanical force (ultrasonication, stretching) induces ring-opening.Demonstrates susceptibility to mechanochemical activation.
Color Change Colorless naphthopyran becomes a colored merocyanine.Enables visual detection of mechanical stress.
Mechanochemical Product Can form persistent merocyanine dyes.Allows for permanent recording of mechanical events.
Stabilization Mechanism Intramolecular hydrogen bonding post-ester scission."Locks" the open form, preventing color fading.
Isomer Formation Mixture of cis and trans merocyanine isomers.The formation of the stable trans isomer contributes to color persistence.
vs. Photochemistry Mechanically generated products can be more stable than photogenerated ones.Highlights the unique reaction pathways enabled by mechanical force.

Development of Force-Responsive Polymeric Materials

The incorporation of 2H-naphtho[1,2-b]pyran derivatives, such as those with 2,2-diaryl substitutions, into polymeric materials has led to the creation of sophisticated force-responsive, or "mechanochromic," systems. rsc.org These materials provide a visual indication of mechanical stress, which is crucial for applications in damage sensing and stress mapping in materials. rsc.org

Researchers have successfully embedded 2H-naphthopyran mechanophores into various polymers, including poly(methyl acrylate) (PMA) and silicone elastomers like polydimethylsiloxane (B3030410) (PDMS). nih.govresearchgate.net When these polymers are subjected to mechanical stress, such as tension or ultrasonic irradiation in solution, the covalent bonds of the polymer chain transduce force to the embedded naphthopyran unit. nih.govrsc.org This force is sufficient to cleave the labile C–O bond in the pyran ring, triggering the ring-opening reaction and the formation of the colored merocyanine species. nih.govsemanticscholar.org

A key aspect of developing these materials is the ability to tune their properties. By strategically modifying the chemical structure of the naphthopyran, researchers can control the color of the activated state and the rate at which the color fades (thermal reversion to the closed form). researchgate.netrsc.org For instance, the introduction of different substituent groups on the naphthopyran scaffold can dramatically alter the absorption wavelength (color) of the resulting merocyanine dye, with colors ranging from orange-yellow to purple. rsc.org

Furthermore, the stability of the colored state can be engineered. Some applications require a transient color change that disappears when the stress is removed, while others benefit from a persistent color that indicates a material has been stressed past a certain threshold. rsc.org Studies have shown that while photochemical activation of certain 2H-naphthopyrans yields a reversible color change, mechanochemical activation can lead to a permanent merocyanine dye. researchgate.net This has been achieved by designing systems where the mechanical activation reveals a reactive group that "locks" the molecule in its open, colored form through intramolecular hydrogen bonding. researchgate.netrsc.org

The versatility of this platform is further demonstrated by creating materials with multicolor responses by blending different naphthopyran mechanophores into a single polymer matrix, enabling more complex stimuli-responsive behavior for applications like multimodal sensing. rsc.org

Polymer MatrixNaphthopyran TypeActivation MethodObserved OutcomeReference
Poly(methyl acrylate) (PMA)2H-naphthopyran bis-initiatorUltrasoundGeneration of a red merocyanine (λmax at 510 nm) that was persistent, unlike the orange, thermally reversible product from UV activation (λmax at 470 nm). nih.gov nih.gov
Silicone Elastomers (PDMS)Crosslinkers based on 2H- and 3H-naphthopyran isomersTensionGeneration of distinct colored merocyanines. The 2H-naphthopyran produced a red, longer-lived dye compared to the yellow dye from the 3H-isomer. nih.gov nih.gov
Poly(methyl acrylate) (PMA)Chain-centered 2H-bis-naphthopyran (2H-BNP)UltrasoundFormation of persistent mono- and bis-merocyanine products with absorption maxima at 510 nm and 550 nm. rsc.org rsc.org

Fundamental Insights into Polymer Mechanochemistry and Mechanochemical Structure–Property Relationships

The study of 2H-naphthopyrans in polymers has not only led to new materials but has also provided fundamental insights into the mechanisms of polymer mechanochemistry. nih.govrsc.org A critical finding is that mechanochemical activation pathways can diverge significantly from photochemical pathways, leading to unique products and reactivity. nih.govresearchgate.net For example, ultrasound-induced activation of a 2H-naphthopyran in a PMA polymer generated a different, more stable merocyanine species than that produced by UV light. nih.gov This highlights that mechanical force can access different potential energy surfaces and reaction coordinates than other forms of energy.

Structure-property relationships, extensively documented in the context of photochromism, have served as a valuable guide for designing mechanophores with desired properties. nih.govrsc.org However, mechanochemistry introduces its own set of rules. The efficiency of force transduction to the mechanophore is highly dependent on its precise location and orientation within the polymer chain. capes.gov.br For mechanochemical ring-opening to occur, the target C-O bond must be aligned with the direction of the applied force. capes.gov.br Studies comparing different regioisomers of naphthopyran, where the polymer chains are attached at different points, have shown that only specific substitution patterns lead to successful mechanochemical activation. capes.gov.br

Key structure-property relationships identified for naphthopyran mechanophores include:

Isomerism: The constitutional isomer of the naphthopyran (e.g., 2H-naphtho[1,2-b]pyran vs. 3H-naphtho[2,1-b]pyran) is a critical determinant of the resulting merocyanine's color and thermal stability. nih.gov

Substituent Effects: Electronic and steric factors of substituents on the naphthopyran core control the color of the merocyanine and the rate of its thermal ring-closing reaction. rsc.org Electron-donating groups can shift the color to longer wavelengths (e.g., towards purple) and influence the fading kinetics. rsc.org

Reaction Pathway Complexity: Research on multimodal mechanophores, such as 2H-bis-naphthopyran, has revealed complex reaction sequences under force. rsc.orgrsc.org Mechanical activation can trigger not just one, but multiple ring-openings, sometimes followed by secondary reactions like ester bond scission, which can lock the molecule into a stable colored state. rsc.orgrsc.org These studies have also implicated the formation of unusual trans merocyanine isomers, which are typically not observed in photochemical reactions. rsc.org

These fundamental investigations provide a deeper understanding of how mechanical forces can be harnessed at the molecular level to induce specific chemical outcomes, paving the way for the rational design of next-generation smart materials. nih.govcapes.gov.br

Structural FeatureInfluence on Mechanochemical PropertiesResearch FindingReference
Regiochemistry Determines if mechanochemical activation is possible.The alignment of the scissile C-O bond with the polymer chain is critical. Only specific attachment points on the naphthopyran allow for efficient force transduction and ring-opening. capes.gov.br
Isomerism (2H vs. 3H) Affects the color and lifetime of the generated merocyanine.When incorporated into PDMS, a 2H-naphthopyran mechanophore produced a red, longer-lived dye, while a similarly substituted 3H-naphthopyran yielded a yellow, faster-fading dye. nih.gov
Substituents Tunes the color and fading kinetics of the merocyanine.Introduction of an electron-donating pyrrolidine (B122466) group shifted the merocyanine color from orange-yellow to purple. Steric and electronic factors control the rate of thermal reversion. rsc.org
Multimodal Design Enables complex, multi-state responses to force.A 2H-bis-naphthopyran mechanophore was shown to form both mono- and bis-merocyanine products that were thermally persistent due to a force-mediated secondary reaction. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Electronic Absorption Spectroscopy for Monitoring Photochromic and Mechanochemical Transitions

Electronic absorption spectroscopy is a primary tool for investigating the photochromic behavior of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-. This compound belongs to a class of naphthopyrans that exhibit photochromism, a reversible transformation between two forms having different absorption spectra. researchgate.net

Upon irradiation with UV light, the colorless, closed form of the naphthopyran undergoes a photochemical 6π electrocyclic ring-opening reaction. researchgate.net This process breaks the C-O bond of the pyran ring, leading to the formation of highly colored, open-ring isomers known as merocyanines. researchgate.net The absorption spectrum of the initial 2H-Naphtho[1,2-b]pyran form typically shows absorption bands in the UV region. After photoexcitation, the resulting merocyanine (B1260669) isomers display strong absorption in the visible spectrum, generally between 400 and 700 nm, which is responsible for the observed color. researchgate.net

The kinetics of the reverse reaction, the thermal fading or ring-closure from the colored merocyanine form back to the colorless naphthopyran form, can also be monitored by observing the decay of the visible absorption band over time. researchgate.netresearchgate.net The rate of this decoloration is highly dependent on factors like the substituents on the pyran ring and the solvent environment. researchgate.net For related 2,2-diphenyl-2H-naphtho[1,2-b]pyran derivatives, these ring closure rate constants can range from 0.0009 to 0.04 s⁻¹. researchgate.net

Table 1: Typical Electronic Absorption Data for Photochromic Naphthopyrans

Form Typical Absorption Region Appearance
Closed Form (Naphthopyran) Ultraviolet (UV) Colorless
Open Form (Merocyanine) Visible (400-700 nm) Colored

Data based on findings for related naphthopyran structures. researchgate.net

Luminescence Spectroscopy: Fluorescence and Phosphorescence Analysis

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides valuable insights into the excited state properties of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-. Fluorescence and phosphorescence are photoluminescent processes where a molecule emits a photon after being electronically excited by absorbing a photon. libretexts.orglibretexts.org

Fluorescence originates from the radiative decay from the lowest excited singlet state (S₁) to the ground singlet state (S₀). It is a short-lived process, typically occurring on the nanosecond timescale. libretexts.org Phosphorescence involves a change in electron spin (intersystem crossing) to an excited triplet state (T₁), and the subsequent radiative decay to the S₀ ground state is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds). libretexts.orglibretexts.orgresearchgate.net

For naphthopyran derivatives, fluorescence quantum yields and lifetimes are strongly influenced by the substitution patterns on the molecule. researchgate.net Studies on related compounds, such as 2-methylphenyl 2-naphthoate, have used phosphorescence spectra and lifetime measurements to characterize the lowest excited triplet state, revealing it to be a locally excited state within the naphthalene (B1677914) moiety. researchgate.net Analysis of these luminescence properties helps in understanding the energy dissipation pathways that compete with the photochromic ring-opening reaction.

Table 2: Principles of Luminescence Analysis

Property Fluorescence Phosphorescence
Excited State Singlet (S₁) Triplet (T₁)
Spin Multiplicity Paired electron spins Unpaired electron spins
Typical Lifetime Short (<10⁻⁵ s) Long (10⁻⁴ to 10² s)
Energy Transition S₁ → S₀ T₁ → S₀

Data based on general principles of luminescence spectroscopy. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- (C₂₀H₁₆O) and to gain structural information from its fragmentation pattern under ionization. whitman.edu

The molecular ion peak (M⁺•) in the mass spectrum would confirm the molecular weight of the compound (calculated as 272.1201 g/mol ). The fragmentation pattern provides a fingerprint that helps to confirm the structure. For 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-, common fragmentation pathways would involve the cleavage of bonds adjacent to the quaternary carbon and oxygen atom. libretexts.org

Key fragmentation events would likely include:

Loss of a methyl radical (•CH₃): This would produce a prominent fragment ion at m/z 257 (M-15). imreblank.ch

Loss of a phenyl radical (•C₆H₅): This would result in a fragment ion at m/z 195 (M-77).

Cleavage to form stable aromatic cations: Fragments corresponding to the naphthyl moiety or a tropylium-like ion from the phenyl group might also be observed. whitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

m/z Value Identity Description
272 [C₂₀H₁₆O]⁺• Molecular Ion (M⁺•)
257 [M - CH₃]⁺ Loss of a methyl radical
195 [M - C₆H₅]⁺ Loss of a phenyl radical

Predicted fragmentation based on common fragmentation pathways for similar chemical structures. libretexts.orgimreblank.ch

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- would exhibit characteristic absorption bands corresponding to its constituent parts. Differences in IR spectra can also arise from different crystalline forms (polymorphs) due to variations in molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com

The key expected vibrations include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretches of the ether linkage in the pyran ring, typically appearing in the 1250-1050 cm⁻¹ range. mdpi.com

Methyl rocking vibrations: These modes for a methyl group are often observed in the 1000-900 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands for 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H StretchAromatic (Naphthyl, Phenyl)3100 - 3000
C-H StretchAliphatic (-CH₃, -CH₂-)2980 - 2850
C=C StretchAromatic Rings1610 - 1450
C-O-C Asymmetric StretchPyran Ether1270 - 1200
C-O-C Symmetric StretchPyran Ether1150 - 1050
C-H Bend (Out-of-plane)Aromatic Rings900 - 675

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in a crystalline solid. uconn.edu This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For the naphthopyran class of compounds, X-ray crystallography is particularly valuable for confirming the structure of thermally stable photoisomers (merocyanines) that form upon ring-opening. nih.gov It has also been shown that some naphthopyrans can exhibit photochromism even in the crystalline state, a rare phenomenon for photochromic compounds. nih.gov

Although a crystal structure for 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- is not publicly available, an analysis would yield precise crystallographic parameters. The structure would be stabilized in the crystal lattice by intermolecular forces such as C-H···π and π···π interactions. eurjchem.com The analysis of bond lengths, such as the C-O bonds within the pyran ring, would provide definitive evidence of the closed-ring pyran structure in the solid state. scielo.org.za

Table 5: Representative Crystallographic Data Obtainable from X-ray Analysis

Parameter Description Example Data Type
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal structure.P-1, P2₁/c, etc. eurjchem.com
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell. eurjchem.coma = 8.9 Å, b = 9.7 Å, c = 17.7 Å, α = 88.3°, β = 89.7°, γ = 86.7°
ZThe number of molecules per unit cell.2
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-O).e.g., C-O: 1.375 Å
Bond AnglesAngles between three connected atoms (e.g., C-O-C).e.g., C-O-C: 112.5°
Intermolecular InteractionsNon-covalent forces stabilizing the crystal packing.π-π stacking distance, H-bond distances

Computational and Theoretical Investigations of 2h Naphthopyrans

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 2H-naphthopyrans in both their ground and excited states. These calculations provide valuable insights into the thermodynamics and kinetics of the photochromic process.

While specific data for 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- is unavailable, a representative table for a generic 2H-naphthopyran is presented below to illustrate the type of data obtained from such calculations.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometrical Parameters
Closed FormDFT/B3LYP/6-31G(d)0.0C-O bond length: ~1.45 Å
Trans-cisoid Merocyanine (B1260669)DFT/B3LYP/6-31G(d)VariesDihedral angle of naphthyl and vinyl moieties
Trans-transoid MerocyanineDFT/B3LYP/6-31G(d)VariesDihedral angle of naphthyl and vinyl moieties

This table is illustrative and does not represent data for the specific compound requested.

A key property of photochromic compounds is the rate of thermal fading, which is the spontaneous return of the colored form to the colorless form in the dark. This process is governed by the activation energy of the thermal back reaction (ring-closing). DFT calculations can be used to locate the transition state structure for this process and to calculate the associated activation barrier. Computational studies on various naphthopyrans have demonstrated that the height of this barrier is sensitive to the electronic and steric effects of the substituents at the 2-position of the pyran ring. wikipedia.orgnih.gov

A hypothetical data table illustrating the results of such a study is shown below.

CompoundSubstituent at C2Calculated Activation Barrier (kcal/mol)Experimental Half-life (s)
Generic Naphthopyran 1Methyl, PhenylData not availableData not available
Generic Naphthopyran 2Diphenyl~15-25Varies
Generic Naphthopyran 3Spiro-adamantyl~20-30Varies

This table is for illustrative purposes only.

Upon photo-irradiation, the C-O bond of the pyran ring cleaves, leading to the formation of colored merocyanine isomers. The initial photoproduct is typically a short-lived cis-cisoid species that can then isomerize to more stable trans-cisoid and trans-transoid forms. DFT calculations can map out the potential energy surface for these isomerization pathways, predicting the most likely retro-cyclization routes from the different colored isomers back to the closed form. These calculations have been instrumental in understanding the complex kinetics of thermal fading, which often involves multiple parallel reaction pathways.

Quantum Chemical Calculations for Excited-State Reaction Mechanisms

To fully understand the photo-opening process, it is necessary to investigate the dynamics on the excited-state potential energy surface. Quantum chemical methods, such as time-dependent DFT (TD-DFT) and multiconfigurational methods, are employed for this purpose.

The efficient conversion of the excited colorless form to the colored open form is often mediated by conical intersections, which are points of degeneracy between the excited and ground state potential energy surfaces. wikipedia.orgnih.gov These intersections act as funnels, facilitating rapid and efficient non-adiabatic transitions from the excited state back to the ground state, but in the geometry of the open-form product. The location and topography of these conical intersections are critical in determining the quantum yield and timescale of the photochromic reaction. Advanced computational techniques can model these complex regions and simulate the non-adiabatic dynamics of the molecule as it passes through them.

Quantum chemical calculations can elucidate the detailed steps of the photoisomerization process. Upon absorption of a photon, the molecule is promoted to an excited electronic state. On this excited-state potential energy surface, the barrier to C-O bond cleavage is significantly reduced, leading to rapid ring opening. The subsequent relaxation and isomerization steps on the ground-state potential energy surface lead to the formation of the various colored merocyanine isomers. By simulating these dynamics, a complete picture of the photo-induced transformation can be obtained, explaining the observed experimental outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.gov

A critical component of QSAR is the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. These can include steric, electronic, and topological parameters. For a QSAR study on 2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran to be conducted, a dataset of structurally related compounds with measured biological activity would be required.

Currently, there is no specific QSAR research available in the scientific literature for 2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran that provides a correlation between its molecular descriptors and a defined biological activity. Studies on other classes of compounds, such as 2-phenyl-2,3-dihydrobenzofurans, have successfully employed QSAR to elucidate the structural features necessary for their antileishmanial activity. mdpi.com Such studies typically involve the generation of a model that can predict the activity of new derivatives before their synthesis. mdpi.com

A hypothetical QSAR study on a series of 2-aryl-2H-naphtho[1,2-b]pyran derivatives would involve the following steps:

Synthesis and biological testing of a series of analogues.

Calculation of a wide range of molecular descriptors for each compound.

Development of a statistically robust QSAR model using techniques like multiple linear regression or machine learning algorithms.

Validation of the model to ensure its predictive power.

Without such a study, it is not possible to present a data table of molecular descriptors and their correlation with biological activity for the specified compound.

The electronic states of molecules, such as their ability to exist in neutral quinone, hydroquinone (B1673460), or semiquinone forms, can significantly influence their biological activity, particularly in processes involving electron transfer or redox cycling. The investigation of these electronic states often involves quantum chemical calculations to determine properties like frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. semanticscholar.orgmdpi.com

For naphthoquinones, which share a structural resemblance to the naphtho portion of the target compound, their biological activity is often linked to their redox properties and the generation of reactive oxygen species. semanticscholar.orgnih.gov However, specific computational analyses of the neutral quinone, hydroquinone, and semiquinone states of 2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran and their direct correlation to a specific biological activity are not documented in the available literature.

A theoretical investigation into these electronic states would provide insights into the molecule's potential to participate in redox reactions, which could be a key determinant of its biological effects.

Molecular Dynamics Simulations (Potential application for understanding dynamic behavior)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules like proteins or DNA. mdpi.combiointerfaceresearch.com These simulations can provide detailed information on conformational changes, binding affinities, and the stability of molecular complexes. nih.gov

There are no specific molecular dynamics simulation studies published for 2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran. The application of MD simulations to this compound could be highly valuable for understanding its dynamic behavior in a biological context. For instance, if the compound were to target a specific enzyme, MD simulations could be used to:

Predict the binding mode of the compound within the active site of the enzyme.

Analyze the stability of the protein-ligand complex over time.

Identify key amino acid residues involved in the interaction.

Explore the conformational changes induced in the protein upon binding.

MD simulations have been successfully applied to various other pyran derivatives to understand their interaction with biological targets, such as tyrosinase inhibitors. nih.gov These studies often reveal critical interactions that are not apparent from static docking studies alone. nih.gov

Structure Property Relationships and Substituent Effects in 2h Naphtho 1,2 B Pyrans

Influence of Molecular Architecture on Photochromic Performance

The performance of a photochromic molecule is defined by several key parameters, including its absorption maximum (λmax) in the colored state, the rate of its thermal reversion to the colorless state, its resistance to degradation (fatigue resistance), and the intensity of its color (colorability). The molecular architecture of 2H-naphtho[1,2-b]pyrans offers numerous positions for substitution, allowing for precise control over these properties. Modifications can be made to the naphthyl core, the pyran ring, or the geminal substituents at the C-2 position, each exerting a distinct influence on the molecule's photochromic attributes.

Substitution on the naphthyl core of the 2H-naphtho[1,2-b]pyran molecule can modulate the electronic properties of the resulting merocyanine (B1260669), thereby influencing its color and stability. The absorption of the open-form merocyanines can be tuned by substituents to cover a significant portion of the visible spectrum, from 400 to 700 nm. nih.gov

Substituent PositionType of SubstituentEffect on λmaxEffect on Thermal Reversion Rate
Naphthyl CoreVariesSlight changesStrong influence; rate constants can vary significantly
C-2 Aryl Groups (para)Electron-DonatingVariesIncreases the rate of ring-closure

This table provides a summary of general trends observed for substituent effects on 2H-naphtho[1,2-b]pyrans.

Steric hindrance plays a critical role in the stability of the photogenerated merocyanine. The planar structure of the open form is susceptible to steric clashes between substituents, which can influence the ease of rotation around single bonds and ultimately affect the rate of ring-closure.

A key structural feature that enhances the stability of merocyanines derived from 2H-naphthopyrans is the reduced steric crowding in their open-form isomers compared to their 3H-naphtho[2,1-b]pyran counterparts. researchgate.net This reduced steric interaction in 2H-isomers allows for greater planarization of the diene portion of the chromophore. researchgate.net This planarity improves conjugation with the quinone part of the molecule, which not only contributes to a bathochromic shift in absorption but also increases the stability of the colored form, leading to a slower thermal fade rate. researchgate.net Conversely, introducing bulky substituents that force the merocyanine out of planarity can destabilize it and accelerate the decoloration kinetics.

The electronic nature of substituents, particularly on the aryl groups at the C-2 position, has a pronounced effect on the photochromic properties. The open merocyanine form possesses a degree of zwitterionic character, with a separation of charge that can be stabilized or destabilized by substituents.

Interestingly, for both 2H- and 3H-naphthopyrans, increasing the electron-donating strength of a substituent at the para-position of the C-2 aryl rings leads to an increase in the rate of the thermal ring-closing reaction. nih.gov This suggests that while electron-donating groups might be expected to stabilize the positive charge that can develop on the pyran oxygen in certain resonance structures of the merocyanine, their primary effect is to facilitate the electrocyclization process, thereby accelerating the fade speed. Amine substituents typically produce the most significant rate-enhancing effects. nih.gov

Substituent on C-2 Aryl RingElectronic EffectImpact on Thermal Reversion Rate
Unsubstituted (H)NeutralBaseline
Methoxy (B1213986) (OMe)Electron-DonatingIncreased
Amine (e.g., N(CH₃)₂)Strongly Electron-DonatingSignificantly Increased

This table illustrates the general trend of how electron-donating groups on the C-2 aryl substituents affect the fade speed of naphthopyrans.

The specific location of a substituent on the naphthopyran skeleton is crucial in determining its effect. Substituents that are in conjugation with the π-system of the merocyanine diene bridge typically have the strongest influence on the photophysical properties and thermal stability. nih.gov A study involving the synthesis of 2H-naphtho[1,2-b]pyran derivatives with halo or methyl groups at the C-6 position demonstrated that the nature and position of substituents affect the photochromic properties and thermal fade characteristics. nih.gov Furthermore, research into methoxy-substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans has specifically examined how the position of the methoxy group influences the absorption wavelength and the stability of the ring-opened form. researchgate.net

Replacing the two separate substituents at the C-2 position with a single spirocyclic group is a powerful strategy for modifying photochromic performance. The introduction of a spiro-adamantylidene group at the C-2 position of a 2H-naphtho[1,2-b]pyran, for example, results in complex photochemistry where both thermoreversible and photoreversible colored forms are produced. In other systems, incorporating spirocyclic groups with inherent steric bulk, such as those derived from terpenes, can significantly impact the decoloration speed. nih.gov These bulky groups can influence the conformational dynamics of the ring-opening and ring-closing processes, often leading to faster fade rates, which is a desirable property for applications requiring rapid switching, such as in ophthalmic lenses.

The constitutional isomerism between 2H-naphtho[1,2-b]pyrans and 3H-naphtho[2,1-b]pyrans leads to marked differences in their photochemical attributes, even with identical substituent patterns. researchgate.net These differences are primarily rooted in the steric environment of their respective open-ring merocyanine forms.

Thermal Stability and Reversion Rate: Merocyanines generated from 2H-naphthopyrans are generally more stable and have longer lifetimes than those from 3H-isomers. researchgate.net This is attributed to reduced steric crowding in the open forms of the 2H-isomers. researchgate.net Consequently, 3H-naphthopyran-derived merocyanines typically undergo thermal ring closure at rates roughly two orders of magnitude faster than their 2H-naphthopyran analogs. researchgate.net

Absorption Spectra: A significant spectral difference is that merocyanines from 3H-naphthopyrans usually exhibit a single, broad absorption peak in the visible region. In contrast, 2H-naphthopyran-derived merocyanines display two distinct visible absorption features. nih.gov The more intense of these two peaks is typically bathochromically shifted (shifted to longer wavelengths) by approximately 45 nm compared to a similarly substituted 3H-naphthopyran. nih.gov This difference in spectral shape allows 2H-naphthopyrans to achieve commercially desirable neutral hues like brown and grey, which are more difficult to obtain with the single absorption band of 3H-isomers. nih.gov

Property2H-Naphtho[1,2-b]pyran Isomer3H-Naphtho[2,1-b]pyran Isomer
Merocyanine Stability More stable, longer-livedLess stable, shorter-lived
Thermal Reversion Rate Slower (by ~2 orders of magnitude)Faster
Absorption Spectrum Two distinct absorption bandsOne broad absorption band
λmax Bathochromically shifted (~45 nm)Hypsochromically shifted
Steric Strain (Open Form) ReducedIncreased

This table summarizes the key photochemical differences between the 2H- and 3H-naphthopyran isomers.

Structure-Reactivity Correlations in Mechanochemical Transformations

The application of mechanical force to covalent bonds can induce chemical transformations, a field known as mechanochemistry. In the context of 2H-naphtho[1,2-b]pyrans, mechanochemical activation typically leads to the cleavage of the spirocyclic C-O bond, resulting in a ring-opening reaction to form a colored merocyanine species. nih.gov The reactivity of these molecules under mechanical stress is intrinsically linked to their chemical structure, and understanding these relationships is crucial for the design of effective mechanophores for applications such as stress sensing in materials. nih.gov

While direct experimental studies on the mechanochemical transformation of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on structurally related spiropyran mechanophores. These studies have demonstrated a clear correlation between the electronic properties of substituents and the force required to induce the ring-opening reaction.

A key tool for quantifying these relationships is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds to the electronic properties of the substituents. In the context of mechanochemistry, this can be adapted to correlate the force required for a specific reaction rate with the Hammett substituent constant (σ).

Research on spiropyran derivatives has shown that substituents with strong electron-withdrawing character significantly lower the force required for the mechanically induced ring-opening. This observation is consistent with a transition state that is highly polar and involves the development of a negative charge on the spirocyclic oxygen atom as the C-O bond cleaves. Electron-withdrawing groups stabilize this developing negative charge, thereby lowering the activation barrier for the reaction under mechanical force.

The following interactive data table illustrates the conceptual effect of substituents on the force-induced reactivity of a generic spiropyran mechanophore, based on the principles established in the literature.

Substituent (R)Hammett Constant (σp)Relative Force for Ring-OpeningPredicted Reactivity Trend
-NO20.78LowerHigher
-Br0.23IntermediateIntermediate
-H0.00HigherLower
-OCH3-0.27HighestLowest

This table is illustrative and based on established principles of physical organic chemistry as applied to mechanochemical reactions of related spiropyrans. The relative force is a qualitative representation.

These findings strongly suggest that for 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- and its analogues, the introduction of electron-withdrawing substituents on the phenyl ring at the 2-position would likely decrease the mechanical force required for the pyran ring-opening. Conversely, electron-donating substituents would be expected to increase the required force. The phenyl and methyl groups in the parent compound have a mild electron-donating character, suggesting a moderate to high force requirement for its mechanochemical activation compared to analogues bearing electron-withdrawing groups. Computational studies, such as density functional theory (DFT), can further elucidate the transition state structures and activation barriers under applied force, providing a more quantitative understanding of these structure-reactivity correlations.

Structural Determinants of Biological Activity in 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- Analogues

Analogues of 2H-Naphtho[1,2-b]pyran have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antiproliferative agents. The specific structural features of these molecules play a critical role in their cytotoxic effects and their mechanism of action. While direct biological activity data for 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- is limited in the available literature, studies on closely related analogues provide valuable insights into the structural determinants of their biological activity.

A prominent class of biologically active analogues are the 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles. Research on these compounds has revealed key structure-activity relationships (SAR) for their antiproliferative effects against various cancer cell lines. nih.gov

Key Structural Features Influencing Biological Activity:

Substituents at the 2- and 3-positions: The presence of an amino group at the 2-position and a cyano group at the 3-position of the pyran ring appears to be crucial for the potent antiproliferative activity observed in this class of compounds.

The Aryl Group at the 4-position: The nature and substitution pattern of the aryl group at the 4-position significantly modulate the biological activity. For instance, certain substitution patterns on this phenyl ring can enhance the potency and selectivity of the compounds against specific cancer cell lines.

Hydroxyl Groups on the Naphthalene (B1677914) and Phenyl Rings: Studies on related 2-phenylnaphthalene derivatives have demonstrated that the position and number of hydroxyl groups can markedly influence cytotoxicity. nih.gov For example, hydroxylation at the C-7 position of the naphthalene ring was found to significantly promote cytotoxic activity against breast cancer cells. nih.gov Similarly, hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also enhanced cytotoxicity. nih.gov

The following interactive data table summarizes the conceptual structure-activity relationships for the antiproliferative activity of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile analogues based on published research findings.

R1 (on 4-Aryl)R2 (on Naphthyl)Predicted Antiproliferative ActivityKey Structural Determinant
-H-HModerateUnsubstituted scaffold
-NO2-HHighElectron-withdrawing group on aryl
-OCH3-HModerate to HighElectron-donating group on aryl
-H7-OHHighHydroxyl group at a key position
4'-OH6,7-diOHVery HighMultiple hydroxyl groups

This table is a qualitative representation based on documented SAR trends for analogous compounds and does not represent specific IC50 values.

These findings suggest that the biological activity of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- analogues can be systematically tuned by modifying the substituents on both the naphthyl and phenyl moieties. The introduction of specific functional groups, such as amino, cyano, and hydroxyl groups at strategic positions, can lead to enhanced cytotoxic and antiproliferative properties. For 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-, the absence of these key activating groups might suggest a lower intrinsic biological activity compared to its more functionalized analogues. Further research involving the synthesis and biological evaluation of a focused library of derivatives would be necessary to fully elucidate the quantitative structure-activity relationships for this specific scaffold.

Advanced Applications and Functional Materials Research

Photochromic Materials Development

2H-Naphthopyrans are a critical class of photochromic materials, prized for their excellent sensitivity to sunlight and strong resistance to fatigue. researchgate.net The core mechanism involves a reversible 6π electrocyclic ring-opening reaction upon irradiation with UV light, transforming the colorless naphthopyran into a vividly colored merocyanine (B1260669) dye. nih.gov The thermal fading rate, a crucial parameter for industrial applications, can be precisely controlled by modifying the substituents on the naphthopyran core. rsc.org Research has shown that the fading process is primarily governed by kinetic factors, such as steric and electrostatic repulsion, rather than thermodynamic stability. rsc.org

One of the most commercially successful applications for naphthopyran photoswitches is as a reversible coloring agent in plastic ophthalmic lenses. nih.gov The ability to self-adjust the tint of lenses in response to ambient sunlight offers significant user comfort and protection. Derivatives of 2H-Naphtho[1,2-b]pyran are considered for these applications due to their robust performance and desirable photochromic properties. researchgate.net The development of new synthetic routes for 2H-naphthopyrans aims to create compounds with promising thermal fading rates suitable for high-performance ophthalmic products. researchgate.net

The distinct colored and uncolored states of naphthopyrans make them promising candidates for binary data storage systems. The development of photochromic fused-naphthopyrans has been identified as a strategy for creating materials for photo-information storage. researchgate.net Upon irradiation with UV or sunlight, these compounds can form a single colored photoisomer, which can then thermally revert to its initial, uncolored state in the dark. researchgate.net This reversible switching capability is the fundamental principle behind rewritable optical memory devices.

The integration of photochromic compounds into textiles creates "intelligent" fabrics that can change color in response to environmental stimuli. Researchers have successfully incorporated silylated 2H-naphtho[1,2-b]pyran derivatives onto cotton fabrics using a screen-printing process with aqueous acrylic and polyurethane-based inks. researchgate.net These treated textiles exhibit fast, intense, and reversible photochromism when exposed to UV or solar radiation. researchgate.net

This technology also extends to security applications. Similar to how spiropyrans are used in fluorescent anti-counterfeiting, the light-responsive nature of naphthopyrans can be leveraged to create labels and tags that reveal hidden information or patterns only under specific lighting conditions, enhancing product verification and security. nih.gov

A novel application for naphthopyrans is in the field of photovoltaics, specifically in dye-sensitized solar cells (DSSCs). nih.govmdpi.com Diaryl-naphthopyran dyes can act as photosensitizers, absorbing sunlight and injecting electrons into a semiconductor like titanium dioxide (TiO₂) to generate electricity. nih.gov This creates a unique class of "photo-chromo-voltaic" cells that can self-adjust their light absorption and power generation based on the intensity of the light. nih.govresearchgate.net

Performance of Naphthopyran-Based Dyes in DSSCs
Dye DerivativeKey FeatureMaximum Absorption (Colored State)Power Conversion Efficiency (PCE)Reference
Diphenyl-naphthopyran (NPI)Reference dye546-571 nmUp to 3% (opaque), 2.3% (semi-transparent) nih.govresearchgate.net
NPI-ThPhThiophene spacer introducedEnhanced absorptionLower than NPI nih.gov
NPI-FuPhFuran spacer introducedEnhanced absorptionLower than NPI nih.gov

Mechanochemically Responsive Materials and Polymer Mechanophores

Beyond light, mechanical force is another stimulus that can trigger the transformation of naphthopyrans. nih.gov When covalently incorporated into a polymer chain, these molecules act as "mechanophores," undergoing productive chemical reactions in response to mechanical stress, such as the force applied by ultrasonication in solution. rsc.orgrsc.org This force induces the same ring-opening reaction as UV light, converting the colorless naphthopyran into the colored merocyanine dye, leading to a visible color change in the material. nih.gov

Interestingly, mechanical activation can lead to different, more persistent products than photochemical activation. rsc.org For example, studies on a 2H-bis-naphthopyran mechanophore revealed that mechanical force generates thermally persistent merocyanine products, whereas photochemical activation produces thermally reversible ones. rsc.org This is because the force can mediate a subsequent reaction, such as an ester bond scission, which "locks" the molecule in its open, colored state. rsc.orgrsc.org This unique reactivity opens pathways for designing advanced force-sensing polymers and materials that can signal damage or stress.

Conjugation with Polymeric Hosts for Enhanced Performance

The performance and durability of naphthopyran dyes are significantly influenced by their surrounding environment. Incorporating them into polymeric hosts is a key strategy for optimizing their properties for specific applications. researchgate.net Covalent grafting of naphthopyrans onto substrates like silica (B1680970) nanoparticles (which are then embedded in inks) or direct integration into polymer backbones like poly(methyl acrylate) (PMA) enhances their stability and processability. researchgate.netrsc.org

For textile applications, dispersing naphthopyran-functionalized silica nanoparticles in polyurethane or acrylic binders allows for their effective application onto fabrics. researchgate.net In the realm of mechanophores, attaching the naphthopyran unit to the center of a long polymer chain ensures that mechanical force is efficiently transferred to the molecule, maximizing the mechanochromic response. rsc.org This conjugation with polymeric hosts is crucial for translating the molecular-level switching of 2H-Naphtho[1,2-b]pyran derivatives into functional, macro-scale materials. researchgate.netrsc.org

Doping in Poly(methyl methacrylate) (PMMA) Films

The integration of naphthopyran derivatives into polymer matrices is a key strategy for developing photochromic materials. Poly(methyl methacrylate) (PMMA) is a frequently chosen host due to its excellent optical clarity and processability. Research has demonstrated the successful preparation of photochromic PMMA films doped with various naphthopyran derivatives. researchgate.net

The typical method for creating these films involves dissolving the naphthopyran compound into a PMMA-chloroform solution. researchgate.net This solution is then uniformly coated onto a substrate, such as a glass slide, and dried for an extended period to ensure complete solvent evaporation. The resulting doped film is transparent and colorless in its resting state. researchgate.net

Upon irradiation with UV light (e.g., 30 watts), the naphthopyran molecules within the PMMA matrix undergo a ring-opening isomerization, transforming into their colored merocyanine forms. researchgate.net This change is visually apparent as the film develops color. The maximum absorption of these ring-opened isomers in a PMMA matrix has been observed in the visible range of 426–556 nm. When the UV source is removed and the films are kept in darkness, the merocyanine isomers revert to their original colorless, ring-closed naphthopyran structure. Studies have shown that this thermal bleaching process in PMMA films is significantly accelerated at temperatures above 45°C. Furthermore, fatigue testing has indicated good durability, with no significant loss of optical density detected after multiple cycles of coloring and fading. researchgate.net

Siloxane Conjugation for Optimizing Photochromic Performance in Rigid Matrices

While incorporating naphthopyrans into rigid polymer matrices like PMMA is effective, the constrained environment can hinder the conformational changes required for rapid photo-switching. To overcome this, researchers have covalently attached flexible oligomeric chains, such as poly(dimethylsiloxane) (PDMS), to the naphthopyran skeleton. psu.edursc.orgresearchgate.net This approach creates a localized, more flexible environment around the photochromic molecule, enabling it to function more efficiently even within a rigid host material. researchgate.net

The synthesis involves creating naphthopyran dyes with a reactive site, typically a hydroxyl group, which allows for subsequent conjugation with PDMS oligomers. psu.edu The resulting PDMS-naphthopyran conjugates demonstrate markedly improved photochromic performance when embedded in a thermoset host matrix compared to their non-conjugated counterparts. psu.edursc.org

Key performance enhancements include:

Faster Switching Speeds: Both the coloration upon UV exposure and the thermal fading (decoloration) in the dark are significantly faster. psu.edu

Reduced Decoloration Times: Critical half-life (T1/2) decoloration times have been shown to be reduced by a remarkable 42–80%. psu.edursc.orgresearchgate.net

"Solution-like" Performance: The flexibility imparted by the siloxane chain allows the dye to behave in a manner that approaches its performance in a liquid solution, with the extent of this effect ranging from 20% to 90%, depending on the specific electronic and steric nature of the dye. psu.edursc.org

This strategy of siloxane conjugation provides a powerful tool for optimizing the performance of naphthopyran-based materials, making them more suitable for advanced applications like high-speed optical switches and responsive ophthalmic lenses. psu.eduresearchgate.net

Supramolecular Assembly and Dimerization Studies of Naphthopyrans

Naphthopyrans are capable of forming complex supramolecular structures through dimerization, a process that can be triggered by photochemical or chemical means and significantly alters the properties of the molecule.

Photodimerization Processes and Resulting Dimer Structures

Research has shown that 2H-naphtho[1,2-b]pyran can undergo a solid-state [2+2] photodimerization. figshare.comnih.govacs.org This reaction proceeds with high yield and selectivity when the monomer is irradiated in its crystalline form. The resulting structure is a cyclobutane-containing photodimer.

Interestingly, the dimerization pathway and the resulting structure can be altered by changing the reaction conditions. When irradiated in a solvent like methanol (B129727) or in the presence of hexamethylditin, the 2H-naphtho[1,2-b]pyran monomer undergoes dimerization accompanied by a skeletal rearrangement. figshare.comnih.govacs.org This alternative process leads to the formation of 2,5-dihydro-1-benzoxepin dimers, which possess a different core structure from the direct photodimer. figshare.comacs.org In a different approach, various 2H-naphtho[1,2-b]pyran derivatives have been dimerized in acetic acid using a few drops of concentrated sulfuric acid as a catalyst. ekb.eg

Table 1: Dimerization Processes of 2H-Naphtho[1,2-b]pyran

ConditionProcessResulting Dimer StructureReference
Solid-State UV Irradiation[2+2] PhotodimerizationCyclobutane-containing photodimer figshare.com, nih.gov, acs.org
Irradiation in Methanol or with HexamethylditinDimerization with Skeletal Rearrangement2,5-Dihydro-1-benzoxepin dimer figshare.com, nih.gov, acs.org
Acetic Acid with H₂SO₄ CatalystAcid-Catalyzed DimerizationVaries based on substituents ekb.eg

Reversibility of Dimerization and Regeneration of Monomers

A key feature of these dimerization processes is their reversibility, allowing for the regeneration of the original monomer. The specific method for reversal depends on the dimer's structure.

For the photodimer formed via the solid-state [2+2] cycloaddition, the process can be reversed through a retro [2+2] cycloaddition. This is achieved by irradiating a solution of the photodimer in a solvent such as chloroform. figshare.comnih.govacs.org

For the rearranged 2,5-dihydro-1-benzoxepin dimers, regeneration of the 2H-naphtho[1,2-b]pyran monomer is accomplished through chemical treatment. The addition of triethylamine (B128534) to the benzoxepin dimers effectively reverses the rearrangement and dimerization, yielding the original monomer. figshare.comnih.govacs.org This reversible control over the molecular structure is a significant feature, impacting properties like color and fluorescence and opening avenues for applications in molecular switches and responsive materials. figshare.com

Explorations in Biological Activity (Mechanistic Research Focus)

Research into the biological effects of naphthopyran derivatives has uncovered potent activity against pathogenic organisms. The focus of this research is often on understanding the specific molecular mechanisms by which these compounds exert their effects.

Trypanocidal Activity of 3,4-Dihydro-2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran-5,6-dione (CG9-442) as a β-Lapachone Derivative

A derivative of the core structure, identified as a β-lapachone derivative, has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov This semi-synthetic compound, referred to in studies as R72, selectively triggers parasite cell death through a complex interplay of cellular stress pathways, with minimal effects on mammalian cells. nih.gov

The primary mechanism of its trypanocidal activity involves the induction of both apoptosis and autophagy-induced necrosis. nih.gov

Key Mechanistic Observations:

Morphological Damage: Scanning electron microscopy reveals that the compound severely affects the parasite's morphology and surface. It causes general waving of the plasma membrane and notable blebbing, particularly in the region of the cytostome, which is critical for parasite nutrition. nih.gov This damage is thought to disrupt nutrient uptake, triggering an autophagic response. nih.gov

Autophagy: Transmission electron microscopy provides ultrastructural evidence of macroautophagy. Large autophagosomes engulf significant portions of the parasite's cytoplasm. The fusion of these autophagosomes is believed to lead directly to a necrotic death of the parasite. nih.gov

Apoptosis: The compound also induces programmed cell death. Evidence for apoptosis includes chromatin pycnosis (condensation) and nuclear fragmentation, which were observed using DAPI staining. Flow cytometry analysis using annexin (B1180172) V labeling suggested that approximately one-third of the treated parasites undergo apoptosis. nih.gov

Necrosis: Propidium iodide labeling indicated that at least 10% of the parasites treated with the derivative underwent necrosis within 24 hours. nih.gov

This multi-faceted mechanism, which involves disrupting the parasite's structure and triggering multiple cell death pathways, highlights the potential of β-lapachone derivatives as templates for developing new chemotherapeutic agents against Chagas disease. nih.gov

**Table 2: Mechanistic Effects of a β-Lapachone Derivative on *Trypanosoma cruzi***

Cellular ProcessObserved EffectDetection MethodReference
MorphologyPlasma membrane waving and blebbing at the cytostomeScanning Electron Microscopy (SEM) nih.gov
AutophagyFormation of large autophagosomes leading to necrosisTransmission Electron Microscopy (TEM), Monodansylcadaverine labeling nih.gov
ApoptosisChromatin pycnosis and nuclear fragmentationDAPI Staining, Annexin V Labeling (Flow Cytometry), TUNEL Staining nih.gov
NecrosisDirect cell deathPropidium Iodide Labeling nih.gov

Proposed Mechanisms of Action: Oxidative Damage and Mitochondrial Dysfunction

The bioactivity of 2H-Naphtho[1,2-b]pyran derivatives, particularly those with a dione (B5365651) functionality, is significantly linked to their ability to induce oxidative stress and disrupt mitochondrial function. A key example is the derivative 3,4-dihydro-2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran-5,6-dione, also known as 2-phenyl-beta-lapachone. Research into this compound has elucidated a complex mechanism of action centered on the generation of reactive oxygen species (ROS) and the subsequent impairment of mitochondrial processes. mdpi.com

The cytotoxic effects of these compounds are often initiated by their interaction with cellular reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme catalyzes a two-electron reduction of the quinone moiety, leading to the formation of an unstable hydroquinone (B1673460) that rapidly auto-oxidizes back to the parent quinone. This futile redox cycle consumes cellular reducing equivalents (NADH and NADPH) and, more critically, generates significant amounts of superoxide (B77818) anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net This surge in intracellular ROS leads to a state of severe oxidative stress. nih.gov

Mitochondria are primary targets of this oxidative onslaught. The excessive ROS can inflict damage on mitochondrial components, including lipids of the mitochondrial membrane and mitochondrial DNA (mtDNA). nih.gov This damage compromises the integrity and function of the mitochondria.

Studies on isolated rat liver mitochondria treated with 2-phenyl-beta-lapachone have demonstrated several key effects that illustrate the profound mitochondrial dysfunction induced by this class of compounds. mdpi.com These effects include:

Inhibition of State 3 Respiration: A decrease in oxygen consumption in the presence of ADP, indicating an inhibition of ATP synthesis. mdpi.com

Stimulation of State 4 Respiration: An increase in oxygen consumption in the absence of ADP, suggesting an uncoupling of the respiratory chain from oxidative phosphorylation. mdpi.com

Decreased Respiratory Control Index (RCI): The ratio of state 3 to state 4 respiration is a measure of the coupling between electron transport and ATP synthesis. A lower RCI signifies mitochondrial uncoupling. mdpi.com

Collapse of Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, essential for ATP production, is dissipated. mdpi.com

Stimulation of NADH Oxidation: Increased oxidation of NADH even in the presence of respiratory chain inhibitors, pointing to a bypass of the normal electron transport chain. mdpi.com

Production of Superoxide Radicals: Direct measurement confirms the generation of O₂⁻ by submitochondrial particles in the presence of the compound and NADH. mdpi.com

This cascade of events, initiated by redox cycling and culminating in severe mitochondrial damage and dysfunction, is considered a primary mechanism behind the observed biological activities of these naphtho[1,2-b]pyran derivatives. mdpi.com

Table 1: Effects of 2-Phenyl-beta-lapachone on Mitochondrial Respiration

ParameterObserved EffectImplication
State 3 Respiration InhibitionReduced ATP synthesis
State 4 Respiration StimulationUncoupling of oxidative phosphorylation
Respiratory Control Index (RCI) DecreaseImpaired mitochondrial coupling
Mitochondrial Membrane Potential CollapseLoss of driving force for ATP synthesis
NADH Oxidation StimulationBypass of electron transport chain
Superoxide Production StimulationIncreased oxidative stress

Inhibition of RNA-Dependent DNA Polymerase (Reverse Transcriptase) by 2-methyl-2-phenyl Derivatives

While direct studies on the inhibition of RNA-dependent DNA polymerase (reverse transcriptase) by 2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran are not extensively documented in publicly available literature, research on related naphthoquinone, naphthopyran, and naphthoyl derivatives has demonstrated significant inhibitory activity against this enzyme, particularly the reverse transcriptase of the Human Immunodeficiency Virus type 1 (HIV-1). This suggests a potential avenue for the antiviral applications of the broader class of naphtho[1,2-b]pyran compounds.

The reverse transcriptase enzyme is a critical component in the life cycle of retroviruses, responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

Several studies have identified various naphtho-based compounds as potent inhibitors of HIV-1 reverse transcriptase. These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme, which is distinct from the active site for DNA polymerization. This binding induces a conformational change in the enzyme that reduces its catalytic activity.

For instance, a series of 2-naphthyl substituted diarylpyrimidines have shown strong activity against wild-type HIV-1, with some compounds exhibiting effective concentrations (EC₅₀) in the nanomolar range. nih.gov Similarly, certain 2,4-pyrimidinediones bearing a 6-(1-naphthoyl) group have displayed potent anti-HIV-1 activity with half-maximal inhibitory concentrations (IC₅₀) at sub-micromolar levels. nih.gov

Furthermore, derivatives of 1,4-naphthoquinone (B94277) have been reported to exhibit significant inhibition of HIV-1 reverse transcriptase. researchgate.net Some 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases have also shown potent inhibitory activity against the RNase H domain of HIV-1 reverse transcriptase, which is another crucial function of the enzyme. mdpi.com

The mechanism of inhibition by these naphtho-derivatives is thought to involve interactions with the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase. The specific substitutions on the naphthyl or naphthopyran core structure play a crucial role in determining the potency and selectivity of the inhibition.

The following table summarizes the inhibitory activities of some representative naphtho-derivatives against HIV-1 reverse transcriptase, highlighting the potential of this chemical scaffold in the development of antiviral agents.

Table 2: Inhibitory Activity of Naphtho-Derivatives against HIV-1 Reverse Transcriptase

Compound ClassSpecific Derivative/Compound IDTargetActivity MetricValue
2-Naphthyl Substituted Diarylpyrimidines Compound 3cWild-type HIV-1EC₅₀0.16 µM
Compound 3eWild-type HIV-1EC₅₀0.15 µM
6-(1-Naphthoyl)-2,4-pyrimidinediones Compound 26HIV-1IC₅₀0.11 µM
1,4-Naphthoquinone Derivatives 5-hydroxy-7-methyl-1,4-naphthoquinoneHIV-1 RTIC₅₀6.0 µg/mL
2-Hydroxy-1,4-naphthoquinone Mannich Bases Compound 1eHIV-1 RNase HIC₅₀2.8-3.1 µM
Compound 2kHIV-1 RNase HIC₅₀2.8-3.1 µM

Emerging Research Directions and Future Perspectives

Design and Synthesis of Multimodal Mechanophores

Recent research has focused on the design and synthesis of multimodal mechanophores based on the naphthopyran framework. These are molecules that respond to mechanical force by changing their properties, such as color. researchgate.netresearchgate.net A key area of interest is the creation of mechanophores that can distinguish between different levels of mechanical stress through distinct visual cues. researchgate.net

One innovative approach involves the development of a 2H-bis-naphthopyran mechanophore. This molecule can generate thermally persistent mono-merocyanine and bis-merocyanine products when mechanically activated in a solution using ultrasonication. rsc.org This is a significant departure from the thermally reversible products typically generated through photochemical activation. rsc.org The process involves a force-mediated ester C(O)–O bond scission after the pyran ring opens, which then forms an intramolecular hydrogen bond, effectively "locking" one of the merocyanine (B1260669) subunits in its open, colored form. rsc.org

Researchers are also exploring how to incorporate these mechanophores into polymer chains. By doing so, they can create materials that can visually indicate stress and strain, opening up possibilities for applications in damage sensing and force-responsive materials. researchgate.netresearchgate.netillinois.edu The modularity of the naphthopyran platform allows for the creation of materials with multicolor mechanochromic and complex stimuli-responsive behavior by blending structurally distinct mechanophores. core.ac.ukrsc.org

Table 1: Examples of Multimodal Naphthopyran Mechanophores and their Properties

Mechanophore TypeActivation MethodObserved ChangePotential Application
2H-bis-naphthopyranUltrasonication (Mechanical Force)Formation of persistent mono- and bis-merocyanine products rsc.orgForce-sensing polymers rsc.org
Naphthopyran Crosslinkers in Silicone ElastomersTension (Mechanical Force)Tunable color and fading kinetics of merocyanine dyes core.ac.ukrsc.orgStress and strain visualization in materials researchgate.net
Naphthopyran with Ester GroupMechanochemical ActivationPermanent merocyanine dye formation researchgate.netForce-recording applications acs.org

Development of Novel Synthetic Routes for Highly Functionalized 2H-Naphthopyrans

The advancement of 2H-naphthopyran applications is intrinsically linked to the development of efficient and versatile synthetic methodologies. Researchers are actively exploring novel routes to create highly functionalized derivatives with tailored properties.

A cornerstone of naphthopyran synthesis is the acid-catalyzed condensation of naphthols with propargyl alcohols. nih.gov This method is valued for its robustness and allows for the creation of a diverse range of structures. nih.gov Variations of this approach include using heterogeneous catalysts like acidic alumina, which is particularly effective for large-scale synthesis. nih.gov

However, traditional methods can have limitations, such as the use of harsh reagents or the production of unwanted side products. nih.gov To overcome these challenges, new strategies are being developed. These include:

Metal-free domino strategies: These methods involve a series of reactions that occur in a single pot, offering a more efficient and atom-economical approach. nih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Late-stage functionalization: This involves modifying a pre-existing naphthopyran scaffold, often using cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide variety of substituents to fine-tune the molecule's properties. nih.gov

Environmentally benign methods: Research is also moving towards greener synthetic routes, such as using water as a solvent or employing solid-state reactions to eliminate the need for solvents altogether. nih.gov

These innovative synthetic approaches are crucial for expanding the library of available 2H-naphthopyrans, paving the way for new discoveries and applications. hilarispublisher.com

Advanced Understanding of Complex Photochromic Pathways and Intermediates

The photochromic behavior of 2H-naphthopyrans involves a complex series of transformations at the molecular level. Upon irradiation with UV light, the colorless, closed-ring form of the molecule undergoes a 6π-electrocyclic ring-opening reaction to form a colored, open-ring merocyanine dye. rsc.org This process, however, is not a simple one-step conversion.

Recent studies have revealed the involvement of multiple intermediates and competing reaction pathways. The initial photoproduct is the transoid-cis (TC) isomer, which can thermally revert to the closed form. rsc.orgnih.gov Further UV irradiation can lead to the formation of the more stable transoid-trans (TT) isomer, which fades back to the colorless state much more slowly. nih.govrsc.org The presence of this long-lived TT isomer is often responsible for the residual color observed in some photochromic materials. researchgate.netnih.gov

Researchers are using a combination of advanced spectroscopic techniques, such as nanosecond laser flash photolysis and NMR spectroscopy, along with computational modeling to unravel these intricate pathways. rsc.orgsciengine.com These studies have shown that the nature of the substituents on the naphthopyran core can significantly influence the relative populations of the TC and TT isomers and their respective decay kinetics. nih.gov For instance, the introduction of bulky substituents can sterically hinder the formation of the TT isomer. researchgate.net

A key intermediate in the thermal fading process is the cisoid-cis (INT) form, which lies on the potential energy surface between the colored TC form and the colorless closed form. nih.gov The energy barriers associated with the transitions between these states determine the rate of color fading. nih.gov A deeper understanding of these fundamental processes is essential for the rational design of photochromic materials with specific performance characteristics.

Strategies for Tuning Kinetic Parameters for Specific Technological Demands

The ability to control the rate of color change (kinetics) in photochromic materials is critical for their practical application. For instance, ophthalmic lenses require a fast fading speed in the absence of UV light, while other applications might necessitate a more persistent colored state. rsc.orgresearchgate.net Researchers are employing various strategies to tune the kinetic parameters of 2H-naphthopyrans.

One effective approach is to modify the molecular structure of the naphthopyran. It has been demonstrated that strategic placement of substituents can dramatically alter the fading rate. core.ac.ukrsc.org For example, introducing an alkoxy group at a specific position can significantly accelerate the fading process. researchgate.netnih.gov This is attributed to the formation of an intramolecular hydrogen bond in the transoid-cis form, which destabilizes it and promotes its conversion back to the closed form. researchgate.netnih.gov

Other strategies include:

Electronic effects: The introduction of electron-donating or electron-withdrawing groups can influence the stability of the open-ring merocyanine form and thereby alter the fading kinetics. core.ac.ukrsc.org

Host matrix effects: The properties of the polymer matrix in which the photochromic dye is embedded can also play a significant role. For example, incorporating naphthopyrans into a flexible polymer matrix can lead to faster color changes compared to a rigid one. rsc.org

By systematically exploring these strategies, scientists can design 2H-naphthopyran derivatives with a wide range of kinetic profiles, from fast-fading for applications like photochromic lenses to persistent for use in optical memory systems. rsc.orgresearchgate.net

Integration of 2H-Naphthopyrans into Hybrid Systems and Advanced Devices

The unique properties of 2H-naphthopyrans make them highly attractive for integration into a variety of hybrid systems and advanced devices. Their ability to switch between two distinct states in response to an external stimulus forms the basis for their use in a wide range of applications.

One of the most well-known applications is in photochromic lenses , where the reversible color change provides on-demand protection from sunlight. researchgate.net Beyond this, researchers are exploring their use in:

Optical data storage: The two states of the molecule can represent the "0" and "1" of binary code, allowing for the development of high-density optical memory systems.

Molecular switches: Their ability to be switched "on" and "off" with light makes them ideal components for molecular-level switches and logic gates.

Smart materials: By incorporating naphthopyrans into polymers, gels, and other materials, it is possible to create "smart" systems that respond to their environment. For example, materials that change color in response to temperature or mechanical stress. researchgate.netresearchgate.net

Sensors: The color change of naphthopyrans can be used to detect the presence of certain chemicals or changes in the environment. Recently, a nanosensor for cellular temperature imaging was developed based on the temperature-dependent luminescence kinetics of a photoswitchable naphthopyran. acs.org

Light-responsive photonic devices: The integration of naphthopyrans with other functional materials, such as luminescent polymers or metal complexes, can lead to the development of novel photonic devices with switchable emission properties. acs.orgalbany.edu

The versatility of the 2H-naphthopyran platform, coupled with the ongoing development of new synthetic methods and a deeper understanding of their fundamental properties, promises a bright future for their application in a diverse array of advanced technologies.

Q & A

Basic: What are the standard protocols for synthesizing 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions using precursors like arylidenemalonitriles and naphthol derivatives. For example:

  • Step 1: React 6-methoxy-2-naphthol with an arylidenemalonitrile in ethanol under reflux conditions (24–48 hours) to form the pyran ring .
  • Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using melting point analysis and HPLC .
  • Step 3: For substituent variation (e.g., methyl or phenyl groups), modify the starting reagents (e.g., methyl-substituted malononitrile) and optimize reaction time/temperature to avoid side products .

Key Tools: IR spectroscopy (C=O and C-O-C bands at ~1650 cm⁻¹ and ~1250 cm⁻¹) and 1H^1H-NMR (δ 5.5–6.5 ppm for pyran protons) are critical for structural validation .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions often arise from tautomerism, crystallinity differences, or impurities. Address these via:

  • Multi-Technique Validation: Combine 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography to confirm bond connectivity. For example, crystallography can distinguish between keto-enol tautomers .
  • Dynamic NMR Studies: Perform variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) that may obscure signals .
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) and optimize purification protocols .

Case Study: In a 2021 study, conflicting IR data for a naphthopyran derivative were resolved by identifying trace solvent (DMF) residues via GC-MS, leading to revised recrystallization steps .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DMF) .
  • Toxicological Considerations: While specific toxicity data for 2-methyl-2-phenyl derivatives are limited, related naphthopyrans show acute oral toxicity (LD₅₀ > 500 mg/kg in rats). Follow OSHA guidelines for handling irritants .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect organic waste in sealed containers labeled for incineration .

Advanced: What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the phenyl ring) and test bioactivity (e.g., antimicrobial assays) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map electron density distributions and correlate with experimental IC₅₀ values. For example, increased electron density at the pyran oxygen enhances hydrogen bonding with bacterial enzymes .
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsome assays and correlate logP values (from HPLC retention times) with membrane permeability .

Example: A 2024 study linked the 2-phenyl group’s hydrophobicity to improved antifungal activity, validated via molecular docking (AutoDock Vina) .

Basic: Which analytical techniques are most reliable for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) to quantify impurities (>98% purity threshold) .
  • Melting Point Analysis: Sharp melting ranges (Δ < 2°C) indicate high crystallinity and purity .
  • Elemental Analysis: Compare experimental vs. theoretical C/H/N ratios (deviation < 0.4% acceptable) .

Advanced: How can mechanistic studies clarify reaction pathways for novel derivatives?

Methodological Answer:

  • Isotopic Labeling: Use 18O^{18}O-labeled reagents to track oxygen incorporation in the pyran ring via mass spectrometry .
  • Kinetic Profiling: Monitor reaction progress using in-situ FTIR to identify rate-determining steps (e.g., cyclization vs. proton transfer) .
  • Trapping Intermediates: Quench reactions at intervals (e.g., 1-hour intervals) and isolate intermediates via TLC for structural analysis .

Case Study: A 2023 study identified a keto-enol intermediate in naphthopyran synthesis using cryo-NMR (−40°C), revising the proposed mechanism .

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